molecular formula C20H12Na4O10P2 B039343 Phenolphthalein Diphosphate Tetrasodium Salt CAS No. 123334-09-8

Phenolphthalein Diphosphate Tetrasodium Salt

Cat. No.: B039343
CAS No.: 123334-09-8
M. Wt: 566.2 g/mol
InChI Key: HTMKLCRJVFFVDW-UHFFFAOYSA-J
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Description

Phenolphthalein Diphosphate Tetrasodium Salt is a high-purity, water-soluble chromogenic substrate specifically designed for the sensitive and quantitative detection of alkaline phosphatase (ALP) activity. This compound serves as a colorless, non-fluorescent pro-dye that is enzymatically cleaved by ALP, releasing the bright pink chromophore, phenolphthalein, in a direct 1:1 molar ratio. This reaction forms the basis of its primary application in ELISA (Enzyme-Linked Immunosorbent Assay) systems where ALP is used as the reporter enzyme, enabling the colorimetric quantification of antigens or antibodies. Beyond immunoassays, it is extensively utilized in enzyme kinetics studies to determine ALP inhibition or activation, in histochemistry for tissue localization of the enzyme, and in various biochemical assays for monitoring phosphatase activity in cell lysates and biological fluids. The tetrasodium salt formulation ensures enhanced solubility in aqueous buffers, facilitating easy preparation of stock solutions for high-throughput screening. Its research value lies in its well-characterized, stoichiometric conversion, providing a reliable and linear colorimetric readout that is measurable at 540-550 nm, making it an indispensable tool for researchers in immunology, biochemistry, and diagnostic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKLCRJVFFVDW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na4O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421976
Record name Phenolphthalein Diphosphate Tetrasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-09-8, 68807-90-9
Record name Phenolphthalein Diphosphate Tetrasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Steps in the Huggins-Talalay Method

  • Phosphorylation : Phenolphthalein reacts with POCl~3~ in anhydrous pyridine at 0–4°C for 6 hours.

  • Quenching : The mixture is poured into ice-cold water to hydrolyze excess POCl~3~.

  • Alkalinization : Sodium hydroxide (NaOH) is added to precipitate the tetrasodium salt.

  • Purification : Crude product is recrystallized from methanol/formamide mixtures.

Despite its historical significance, this method faced limitations:

  • Toxicity : Pyridine’s high toxicity necessitated stringent safety measures.

  • Impurities : Residual sodium ethoxide (NaOEt) rendered the product unsuitable for quantitative forensic analysis.

  • Yield : Commercial batches produced via this route contained ~20% impurities.

Modern Synthesis Using Triethylamine

A breakthrough in synthesis was achieved by replacing pyridine with triethylamine (TEA), as detailed in patent WO2015035487A1. This innovation addressed toxicity concerns and improved product purity.

Reaction Protocol

The revised method involves the following steps:

Phosphorylation

  • Reagents : Phenolphthalein (1 eq), POCl~3~ (2.2 eq), TEA (4.4 eq) in dichloromethane (DCM).

  • Conditions : Reaction conducted at ≤4°C for 6 hours.

  • Monitoring : Aliquots tested with 10% NaOH; pink coloration indicates unreacted phenolphthalein.

Workup and Isolation

  • Solvent Removal : DCM evaporated under reduced pressure.

  • Precipitation : Ice-cold water added, followed by 40% NaOH to pH ~12.

  • Acidification : Concentrated HCl adjusts pH to 1.0, precipitating the bisphosphoric acid intermediate.

  • Salt Formation : Neutralization with NaOH yields the tetrasodium salt.

  • Recrystallization : Dissolved in methanol/formamide (5:1) and reprecipitated with ethanol.

Yield and Purity

  • Yield : 75% isolated yield.

  • Purity : NMR spectra (¹H and ¹³C) confirm >95% purity, contrasting with ~80% in traditional batches.

Advantages Over Traditional Methods

ParameterHuggins-Talalay (1945)Triethylamine Method (WO2015035487A1)
BasePyridineTriethylamine
ToxicityHighModerate
Sodium Ethoxide ResiduePresentAbsent
Purity~80%>95%
Forensic CompatibilityLimitedSuitable

The absence of sodium ethoxide enables quantitative analysis in forensic scenarios, such as semen detection in rape investigations or livestock breeding studies.

Comparative Analysis of Phosphorylation Strategies

Reagent Selection

Triethylamine’s lower viscosity compared to pyridine ensures better mixing and heat dissipation, critical for exothermic phosphorylation. Additionally, TEA’s volatility simplifies removal during workup, reducing contamination risks.

Temperature Control

Maintaining temperatures ≤4°C minimizes side reactions, such as the hydrolysis of POCl~3~ to phosphoric acid. Modern setups use jacketed reactors for precise cooling, whereas earlier methods relied on ice baths.

Applications Influenced by Synthesis Advancements

The triethylamine-derived product’s high purity has expanded its utility:

  • Forensic Science : Semen quantification in crime scenes and livestock samples.

  • Enzyme Kinetics : Acid phosphatase activity measured via UV-Vis spectrometry at 570 nm.

  • DNA/RNA Separation : Utilized in biochemical assays without enzymatic interference .

Chemical Reactions Analysis

Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Applications

  • pH Indicator in Analytical Chemistry
    • Description : The compound serves as an effective pH indicator in titrations and biochemical assays, allowing researchers to monitor pH changes during reactions.
    • Case Study : In enzyme assays, phenolphthalein diphosphate tetrasodium salt is used to determine enzyme activity by observing color shifts at specific pH levels, which correlate with enzyme stability and functionality .
  • Biochemical Research
    • Description : It is commonly employed in studies involving enzyme kinetics and protein interactions.
    • Application Example : In research focused on acid phosphatase, the compound aids in quantifying enzyme activity through its colorimetric response, facilitating the identification of enzymes in biological samples such as semen .
  • Pharmaceutical Formulations
    • Description : The compound enhances the solubility and stability of drug formulations.
    • Usage : Its inclusion in oral medications improves bioavailability by ensuring that drugs remain soluble under varying gastrointestinal pH conditions .
  • Environmental Monitoring
    • Description : It plays a crucial role in assessing water quality by indicating the presence of contaminants through pH changes.
    • Application Example : In environmental studies, this compound is utilized to monitor the acidity of water bodies, providing insights into pollution levels and ecosystem health .
  • Educational Demonstrations
    • Description : The compound is widely used in educational settings to demonstrate acid-base reactions.
    • Purpose : It visually illustrates fundamental concepts of chemistry, making it an effective teaching tool for students .

Data Table of Applications

Application AreaDescriptionExample Use Case
Analytical ChemistrypH indicator for titrations and assaysEnzyme activity monitoring
Biochemical ResearchStudies involving enzyme kinetics and protein interactionsAcid phosphatase quantification
Pharmaceutical FormulationsEnhances solubility and stability of drugsOral medication development
Environmental MonitoringAssessment of water quality via pH changesPollution monitoring
Educational DemonstrationsTeaching tool for illustrating acid-base reactionsLaboratory experiments

Case Study 1: Enzyme Activity Assay

In a study published in the Journal of Clinical Microbiology, this compound was used to identify Staphylococcus saprophyticus in urine cultures. The study demonstrated that the compound could effectively differentiate between phosphatase-positive and negative strains, highlighting its utility in clinical diagnostics .

Case Study 2: Forensic Applications

A patent outlines a method for synthesizing this compound specifically for forensic applications. The synthesized compound was used to quantify acid phosphatase levels in biological samples from crime scenes, demonstrating its critical role in forensic science .

Mechanism of Action

The mechanism of action of Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

PDP belongs to a class of phosphatase substrates that generate detectable signals upon hydrolysis. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of PDP and Similar Compounds
Compound Detection Method Sensitivity Solubility Storage Conditions Key Applications References
PDP Tetrasodium Salt Colorimetric (purple/green) High 50 mg/mL (water) −20°C ACP/ALP assays, microbial screening
p-Nitrophenyl Phosphate (pNPP) Colorimetric (yellow) Moderate Varies Room Temperature ALP assays, clinical diagnostics
Phenolphthalein Glucuronide Fluorimetric High Low 4°C β-Glucuronidase assays
Thymolphthalein Monophosphate Colorimetric (blue) Moderate Limited −20°C ALP activity in serum

Key Research Findings

Sensitivity and Detection Limits: PDP produces a distinct purple hue in microbial assays (e.g., Bacillus spp.) when combined with ammonium hydroxide, enabling rapid identification of high-activity phosphatase producers . In contrast, pNPP generates a yellow color, which may require spectrophotometric quantification for accurate measurement . Compared to thymolphthalein monophosphate, PDP exhibits higher sensitivity in microdetermination assays due to its intense colorimetric response .

Thermal and Chemical Stability :

  • PDP requires stringent storage at −20°C to prevent degradation, whereas pNPP remains stable at room temperature .
  • Sodium pyrophosphate (tetrasodium diphosphate, E 450(iv)), a structurally related compound, is manufactured at high temperatures (>200°C) but lacks direct applicability in enzymatic assays .

Advantages and Limitations

  • Advantages of PDP :
    • High visual contrast in microbial screening (e.g., purple zones in agar plates) .
    • Compatible with multiple detection systems (e.g., methyl green for green coloration) .
  • Limitations :
    • Requires cold storage, increasing logistical complexity .
    • Less commonly used in clinical settings compared to pNPP due to cost and handling requirements .

Biological Activity

Phenolphthalein diphosphate tetrasodium salt (also known as phenolphthalein bisphosphate tetrasodium salt) is a compound utilized primarily in biochemical assays and laboratory diagnostics. Its biological activity is closely tied to its role as a substrate for various phosphatase enzymes, particularly in the identification and differentiation of bacterial species.

This compound has the following characteristics:

  • Molecular Formula : C₂H₁₂Na₄O₇P₂
  • Molecular Weight : 566.21 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in water, forming a clear solution at concentrations below 50 mg/mL

1. Detection of Phosphatase Activity

This compound serves as a chromogenic substrate for phosphatases, which are enzymes that hydrolyze phosphate groups from various molecules. This property is exploited in microbiological assays to differentiate between phosphatase-positive and phosphatase-negative bacterial strains.

  • In a study by Pickett and Welch (1985), phenolphthalein diphosphate was incorporated into blood agar to identify Staphylococcus saprophyticus. The phosphatase-positive colonies turned pink upon hydrolysis, indicating their enzymatic activity, while negative colonies remained colorless .

2. Use in Microbiological Media

The compound is frequently used in modified Baird Parker agar and other selective media to assess the expression of phosphatases in bacteria such as Staphylococcus aureus and Escherichia coli. This application is critical for clinical diagnostics, particularly in urinary tract infections where distinguishing between pathogenic and non-pathogenic strains is essential .

Case Study 1: Identification of Staphylococcus saprophyticus

In a clinical microbiology setting, the use of this compound allowed for effective differentiation between S. saprophyticus and other coagulase-negative staphylococci. The study demonstrated that out of 193 strains tested, 100% of S. saprophyticus isolates were phosphatase-negative, while 85% of S. epidermidis isolates were positive . This distinction is crucial for accurate diagnosis and treatment decisions.

Case Study 2: Quantitative Urine Cultures

Another significant application was reported in quantitative urine cultures where the presence of S. saprophyticus was quantified using phenolphthalein diphosphate as a substrate. The study found that the quantities ranged from 10310^3 to over 10510^5 CFU/mL, highlighting its utility in clinical diagnostics for urinary tract infections .

Research Findings

Recent research has focused on optimizing the use of this compound in various laboratory settings:

  • Stability : It has been noted that the stability of phenolphthalein diphosphate can vary significantly based on storage conditions, with degradation potentially leading to false-positive results in enzymatic assays. Proper storage at -20°C is recommended to maintain its integrity .
  • Sensitivity : The sensitivity of detection methods utilizing this compound has improved with advancements in microbiological techniques, allowing for quicker and more accurate identification of pathogens .

Summary Table of Biological Activities

Activity Details
Enzyme Substrate Used for detecting phosphatase activity in bacteria
Microbial Differentiation Differentiates between phosphatase-positive and negative staphylococci
Clinical Application Utilized in urine cultures for diagnosing urinary tract infections
Storage Recommendations Store at -20°C to prevent degradation

Q & A

Q. Methodological Steps :

Reaction Setup : Incubate the enzyme sample with the substrate (0.1–1 mM final concentration) in a buffer (pH 8.5–10.0, e.g., Tris-HCl or carbonate buffer) for 30–60 minutes at 37°C .

Reaction Termination : Add a stop solution (e.g., 0.1 N NaOH) to stabilize the phenolphthalein product.

Detection : Measure absorbance at 540 nm. Calibrate using a standard curve of free phenolphthalein .

Q. Key Parameters :

ParameterCondition/ValueReference
Detection wavelength540 nm
Substrate conc.0.1–1 mM
Optimal pH8.5–10.0

What methodological considerations are critical when designing experiments to quantify enzyme kinetics using this compound?

Advanced Research Focus
To ensure accurate kinetic measurements:

  • Substrate Stability : Pre-test substrate integrity via baseline absorbance (unhydrolyzed substrate should have negligible absorbance at 540 nm) .
  • Enzyme Inhibition : Avoid phosphate-containing buffers (e.g., PBS), as inorganic phosphate competitively inhibits phosphatases. Use Tris or HEPES buffers instead .
  • Temperature Control : Maintain consistent incubation temperatures (±0.5°C) to minimize reaction rate variability.
  • Data Normalization : Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme samples) .

Troubleshooting Tip : If reaction rates plateau prematurely, test higher substrate concentrations (up to 2 mM) to ensure saturation kinetics.

How can researchers validate the specificity of this compound in complex biological matrices?

Advanced Research Focus
In samples with endogenous phosphatases or interfering compounds:

Selective Inhibition : Use inhibitors like levamisole (for alkaline phosphatase) or okadaic acid (for protein phosphatases) to isolate target enzyme activity .

Matrix Spiking : Add known quantities of purified enzyme to the sample and compare observed vs. expected activity recovery.

Chromatographic Validation : Confirm the identity of the hydrolyzed product (phenolphthalein) via HPLC or LC-MS in a subset of samples .

Q. Example Workflow :

  • Step 1 : Pre-treat cell lysates with 1 mM levamisole for 30 minutes.
  • Step 2 : Perform the assay and compare results with untreated samples to differentiate alkaline phosphatase activity from background .

What are the optimal buffer conditions (pH, ionic strength) for maintaining the stability of this compound in enzymatic assays?

Basic Research Focus
The substrate is stable in alkaline buffers but degrades under acidic conditions.

  • pH Range : 8.5–10.0 (prevents spontaneous hydrolysis and maintains enzyme activity) .
  • Ionic Strength : ≤150 mM NaCl (higher concentrations may reduce substrate solubility).
  • Storage : Prepare fresh solutions or store aliquots at –20°C in dark vials to prevent photodegradation .

Q. Buffer Preparation Example :

  • Tris Buffer (pH 9.0) : 50 mM Tris base, adjusted with HCl. Add 1 mM MgCl₂ as a cofactor for alkaline phosphatase .

How to resolve discrepancies in absorbance readings when using this compound across different experimental setups?

Advanced Research Focus
Common causes of variability include:

  • Interfering Substances : Hemoglobin or bilirubin in blood samples absorbs at 540 nm. Pre-clear samples via centrifugation or filtration .
  • Plate Reader Calibration : Validate spectrophotometer/plate reader alignment using a phenolphthalein standard series.
  • Substrate Batch Variability : Test multiple substrate lots for consistency in hydrolysis rates .

Q. Case Study :

  • Issue : Absorbance drift over time.
  • Solution : Include a time-course study to identify the linear phase of the reaction and standardize measurement intervals .

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